Exclusive 4-Nitration Regioselectivity
Under standard nitration conditions, 5‑chloro‑2,1‑benzisoxazole undergoes exclusive mononitration at the 4‑position to yield 4‑nitro‑5‑chloro‑2,1‑benzisoxazole as the sole product. In contrast, 5‑chloro‑3‑phenyl‑2,1‑benzisoxazole produces a dinitrated mixture with substitution at C7 and the 4′‑aryl position, while 6‑nitro‑3‑carbalkoxy‑2,1‑benzisoxazoles give exclusively 4‑nitro isomers [1]. This absolute regiochemical control facilitates cleaner downstream functionalization and reduces purification burden compared to phenyl-substituted analogs.
| Evidence Dimension | Nitration product distribution (regioselectivity) |
|---|---|
| Target Compound Data | Mononitration exclusively at C4; single product (4‑nitro‑5‑chloro‑2,1‑benzisoxazole) |
| Comparator Or Baseline | 5‑Chloro‑3‑phenyl‑2,1‑benzisoxazole: dinitrated mixture (C7 + 4′‑aryl); Parent 2,1‑benzisoxazole: nitration occurs but regiochemistry not exclusively C4 |
| Quantified Difference | 100% vs. 0% selectivity for mononitration at C4 (single vs. mixture of products) |
| Conditions | Nitration with HNO3/H2SO4 or equivalent nitrating mixture; product distribution confirmed by isolation and characterization (J. Heterocycl. Chem. 1981) |
Why This Matters
Exclusive regiochemistry enables predictable late-stage functionalization without isomeric separation, a critical advantage when scaling from discovery to preclinical material.
- [1] Boruah RC, Sandhu JS, Thyagarajan G. Studies on 2,1-benzisoxazoles. Behaviour towards electrophilic substitution and cycloaddition reactions. J Heterocycl Chem. 1981;18(6):1081-1084. doi:10.1002/jhet.5570180604 View Source
